Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-
Description
The compound "Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-" features a methoxy-substituted benzene core with a 4,4-diphenyl-3-butenyl substituent. This structure combines aromaticity, electron-donating methoxy groups, and a conjugated butenyl chain with bulky diphenyl groups.
Properties
CAS No. |
649556-18-3 |
|---|---|
Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(4,4-diphenylbut-3-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C23H22O/c1-24-22-17-15-19(16-18-22)9-8-14-23(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-18H,8-9H2,1H3 |
InChI Key |
XSZIJKFEQVLXBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- typically involves the reaction of 4-methoxybenzene with 4,4-diphenyl-3-butenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxybenzene acts as a nucleophile attacking the electrophilic carbon in the 4,4-diphenyl-3-butenyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The butenyl chain and aromatic rings undergo oxidation under specific conditions:
-
Oxidative cleavage of the butenyl double bond occurs with strong oxidizing agents like KMnO₄ or OsO₄, yielding diketones or carboxylic acids.
-
Methoxy group stability : The methoxy substituent remains intact under mild oxidation (e.g., O₃), but harsh conditions (e.g., CrO₃) may demethylate it to a hydroxyl group.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Double bond cleavage | KMnO₄, H₂O, Δ | 4-Methoxybenzene-1,2-dicarboxylic acid |
| Partial oxidation | O₃, then Zn/H₂O | 4-Methoxybenzaldehyde derivatives |
Electrophilic Aromatic Substitution (EAS)
The methoxy group strongly activates the benzene ring, directing incoming electrophiles to the meta position due to steric hindrance from the bulky butenyl chain .
Key reactions :
Mechanistic insight :
The methoxy group’s electron-donating resonance effect increases ring electron density, while steric effects from the butenyl-diphenyl moiety limit para substitution .
Alkene Metathesis
The butenyl chain participates in olefin metathesis using Grubbs catalysts:
-
Ring-closing metathesis forms macrocyclic compounds when reacted with dienes.
-
Cross-metathesis with ethylene generates shorter-chain derivatives.
Example :
Cycloaddition Reactions
The conjugated diene system in the butenyl chain enables Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, Δ | Bicyclic adduct (endo preference) |
| Tetrazines | RT, [4π+2π] | Pyridazine derivatives |
Regioselectivity : Electron-deficient dienophiles favor adducts with the methoxy-substituted ring .
Catalytic Hydrogenation
The butenyl double bond undergoes hydrogenation:
-
Full hydrogenation with H₂/Pd-C saturates the alkene to a butane chain.
-
Partial hydrogenation using Lindlar’s catalyst retains aromaticity while reducing the alkene .
Thermodynamic control : The trans-configuration predominates due to steric repulsion between diphenyl groups .
Functional Group Interconversion
-
Methoxy deprotection : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .
-
Grignard addition : The butenyl chain reacts with RMgX to form alkyl-substituted derivatives .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the butenyl chain and adjacent aromatic rings, forming strained polycyclic systems .
Quantum yield : ~0.3 in benzene solution, reduced by steric hindrance from diphenyl groups .
Scientific Research Applications
Medicinal Chemistry
Benzene derivatives have been extensively studied for their biological activities. The specific compound has potential applications in:
- Anticancer Research : Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that the presence of methoxy groups can enhance the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development .
- Antimicrobial Activity : Some studies have reported that benzene derivatives exhibit antimicrobial properties against various pathogens. This compound could be explored for its efficacy against resistant strains of bacteria and fungi .
Materials Science
The unique structure of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- allows it to be utilized in the development of advanced materials:
- Polymer Synthesis : This compound can serve as a monomer or additive in polymer chemistry, potentially leading to the creation of novel polymers with enhanced thermal stability and mechanical properties .
- Nanocomposites : Its incorporation into nanocomposites may improve the electrical and thermal conductivity of materials used in electronics and energy storage devices.
Environmental Studies
The environmental impact of benzene derivatives is an area of increasing concern:
- Biodegradation Studies : Research into the biodegradability of such compounds is crucial for understanding their environmental persistence. Studies have shown that certain microbial strains can metabolize benzene derivatives, which could inform bioremediation strategies .
- Toxicity Assessments : As benzene is known for its genotoxic properties, assessing the toxicity of this compound is essential for regulatory compliance and public health safety. Case studies focusing on genetic damage from exposure to similar compounds provide insights into risk assessment methodologies .
Table 1: Biological Activities of Benzene Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- | Anticancer | |
| Benzene derivative X | Antimicrobial | |
| Benzene derivative Y | Antioxidant |
Table 2: Material Properties
| Property | Value | Reference |
|---|---|---|
| Thermal Stability | High | |
| Electrical Conductivity | Moderate to High | |
| Biodegradability | Varies by microbial strain |
Case Study 1: Anticancer Potential
A study conducted on similar benzene derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The results indicated that the methoxy group plays a critical role in enhancing the compound's interaction with cellular targets, leading to increased apoptosis rates .
Case Study 2: Environmental Impact Assessment
Research assessing the environmental impact of benzene derivatives revealed that certain microbial communities could effectively degrade these compounds under anaerobic conditions. This finding supports the potential use of bioremediation techniques in contaminated sites .
Mechanism of Action
The mechanism of action of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] (CAS 1568-83-8)
- Structure : Contains two methoxybenzene units linked via an isopropylidene bridge.
- Key Differences: Unlike the target compound, this bis-methoxy derivative lacks the conjugated butenyl chain and diphenyl substituents.
- Applications: Likely used as a monomer in polycarbonate synthesis, whereas the target compound’s diphenylbutenyl group may favor applications in liquid crystals or pharmaceuticals due to steric bulk .
Benzene, 1-(2,3-dimethyl-2-butenyl)-4-methoxy- (CAS 29143-06-4)
- Structure : Features a methyl-substituted butenyl chain instead of diphenylbutenyl.
- Key Differences: The methyl groups reduce steric hindrance compared to the diphenyl substituents, enhancing solubility in non-polar solvents. However, the absence of aromatic substituents diminishes π-π stacking interactions, which could affect solid-state properties .
Benzene, 1-(3-butenyloxy)-4-methoxy- (CAS Unavailable)
- Structure : Contains a butenyloxy (-O-CH2CH2CH=CH2) substituent instead of a butenyl chain.
- Key Differences: The oxygen atom in the substituent introduces polarity, increasing solubility in polar solvents. This contrasts with the target compound’s non-polar butenyl chain, which may prioritize hydrophobic interactions in material science applications .
Benzene, 1-ethyl-4-methoxy-2-methyl (CAS 61000-06-4)
- Structure : Simplified alkyl substituents (ethyl and methyl) replace the diphenylbutenyl group.
- Key Differences : The lack of conjugated double bonds and aromatic substituents results in lower thermal stability and reduced electronic delocalization. This compound is more suited for small-molecule applications like fragrances or solvents .
1-Methoxy-4-[4-(4-methoxyphenyl)buta-1,3-diynyl]benzene (CAS 22779-05-1)
- Structure : Features a conjugated butadiyne chain linking two methoxybenzene units.
- Key Differences : The rigid, linear diyne chain enhances electronic conjugation, making this compound suitable for optoelectronic materials. In contrast, the target compound’s butenyl group offers flexibility and steric bulk, favoring use in polymer matrices .
Inferred Physicochemical Properties
Research Implications
The structural uniqueness of "Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy-" positions it as a candidate for advanced materials requiring balanced steric bulk and conjugation. Further studies should explore its polymerization behavior and compare photostability with diyne-linked analogs .
Biological Activity
Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a methoxy group and a 4,4-diphenyl-3-butenyl moiety. The presence of the methoxy group enhances its electronic properties, which may influence its interactions with biological targets.
Biological Activities
Research indicates that Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has shown cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 12.6 μM.
- Anti-inflammatory Effects : The compound can modulate enzyme activity involved in inflammatory pathways. It may inhibit specific enzymes that contribute to inflammation, leading to potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown significant activity against pathogens such as Staphylococcus aureus .
The mechanisms through which Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- exerts its biological effects include:
- Enzyme Inhibition : The compound can bind to various enzymes or receptors, modulating their activity. This binding can lead to a decrease in the production of inflammatory mediators or promote apoptosis in cancer cells.
- Radical Reactions : The compound is capable of undergoing radical reactions which may play a role in its biological activity. Such reactions can lead to the formation of reactive intermediates that interact with cellular components .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12.6 ± 1.5 | |
| Antimicrobial | Staphylococcus aureus | - | |
| Anti-inflammatory | Various inflammatory models | - |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- may share similar pathways due to structural similarities .
Comparative Analysis with Similar Compounds
The biological activity of Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- can be compared with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Benzene, 1-(4,4-diphenyl-3-butenyl)-4-hydroxy- | Anticancer activity |
| Benzene, 1-(4,4-diphenyl-3-butenyl)-4-chloro- | Antimicrobial properties |
| Benzene, 1-(4,4-diphenyl-3-butenyl)-4-nitro- | Cytotoxic effects |
The variations in substituents (hydroxy, chloro, nitro) significantly affect the compound's reactivity and biological interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Benzene, 1-(4,4-diphenyl-3-butenyl)-4-methoxy- in academic laboratories?
- Methodological Answer : A plausible route involves Heck coupling between 4-methoxybenzene derivatives and 4,4-diphenyl-3-butenyl halides, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) under inert atmospheres. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Characterization should include ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How can researchers ensure purity and structural fidelity during isolation of this compound?
- Methodological Answer : Employ analytical HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity. For structural validation, X-ray crystallography using programs like SHELXL (for refinement) can resolve stereochemical ambiguities . Complementary techniques like FT-IR and UV-Vis spectroscopy help identify functional groups (e.g., methoxy C-O stretching at ~1250 cm⁻¹) .
Q. What safety protocols are essential for handling this compound given its structural complexity?
- Methodological Answer : Based on analogous benzene derivatives (e.g., Benzene, 1-(1,1-dimethylethyl)-4-methoxy-), prioritize PPE (nitrile gloves, lab coats) and engineering controls (fume hoods). Refer to GHS hazard classifications (e.g., skin/eye irritation, acute toxicity) and implement spill containment protocols (e.g., neutralization with vermiculite) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the 3-butenyl chain in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the 4,4-diphenyl substituents on the butenyl moiety. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or electrophilic addition reactions .
Q. What spectroscopic techniques resolve conflicting data on the stereochemistry of the 4,4-diphenyl groups?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can detect spatial proximity between aromatic protons, clarifying substituent orientation. For crystalline samples, single-crystal X-ray diffraction (refined via SHELXL) provides unambiguous stereochemical assignments .
Q. How can thermal degradation of this compound be mitigated during high-temperature reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
